N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5/c1-9-7-11(18-8-10-5-3-2-4-6-10)22-13(19-9)20-12(21-22)14(15,16)17/h2-7,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXCJRLKESQQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: This step often involves the reaction of the triazole intermediate with a suitable pyrimidine precursor.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolopyrimidines are a versatile class of heterocyclic compounds with diverse biological activities. Below is a comparative analysis of the target compound with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity
- The trifluoromethyl group at position 2 enhances metabolic stability and electron-withdrawing properties, critical for enzyme inhibition (e.g., DHOD in antimalarial compounds) .
- Benzyl vs. Aryl Groups : The target compound’s benzyl group at position 7 may improve blood-brain barrier penetration compared to bulkier aryl substituents (e.g., 4-CF₃-phenyl in Compound 43), which are optimized for antiparasitic activity .
Antimalarial vs. Anticancer Profiles Compounds with difluoroethyl (D67, 78Z) or chloro (Compound 29) substituents show specificity for Plasmodium enzymes, while the target compound’s benzyl group aligns with non-cancer applications . Pyridinyl substituents (e.g., 78Z) improve solubility but reduce lipophilicity compared to benzyl derivatives .
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to Compound 43 (column chromatography with EtOAc/Hexane, yields 20–30%) .
- Amine coupling (e.g., with benzylamine) is a common step, as seen in anti-tubercular triazolopyrimidines .
Physicochemical and Pharmacokinetic Comparison
Table 2: Physicochemical Properties
| Property | Target Compound | Compound 43 | Compound D67 |
|---|---|---|---|
| Molecular Weight | 307.28 | 362.3 | 358.27 |
| LogP (estimated) | 3.2 | 4.1 | 3.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Fluorine Atoms | 3 | 6 | 5 |
| Solubility (Predicted) | Moderate (benzyl) | Low (aryl-CF₃) | Moderate (pyridinyl) |
- Higher fluorine content (e.g., Compound 43) correlates with increased metabolic stability but reduced aqueous solubility .
- The benzyl group in the target compound balances lipophilicity and bioavailability, making it suitable for CNS applications .
Mechanistic Insights
- Antimalarial Triazolopyrimidines : Compounds like 43 and D67 inhibit Plasmodium falciparum dihydroorotate dehydrogenase (DHOD), a key enzyme in pyrimidine biosynthesis. Docking studies reveal that CF₃ and difluoroethyl groups enhance binding to the enzyme’s hydrophobic pocket .
- Microtubule Stabilizers : Compound 29’s chloro and cyclopropylmethyl groups promote tubulin polymerization via a unique mechanism distinct from taxanes, highlighting structural flexibility in triazolopyrimidine design .
Biological Activity
N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS Number: 946339-53-3) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and the implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F3N5. The trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets. The structural features suggest potential for DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription.
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazolo-pyrimidine frameworks exhibit notable cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 2.44 to 9.43 µM against HCT-116 cells, indicating significant anticancer potential attributed to the trifluoromethyl moiety enhancing binding affinity to DNA .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 2.44 | DNA intercalation |
| Compound B | HepG-2 | 6.29 | Topoisomerase II inhibition |
| N-benzyl... | HCT-116 | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve:
- DNA Intercalation : The planar structure allows for intercalation between base pairs in the DNA helix.
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, crucial enzymes that manage DNA topology during replication and transcription .
Case Studies
A study exploring the anticancer properties of triazole-linked compounds demonstrated that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values around 15.3 µM . This suggests that modifications to the triazole framework can significantly affect biological activity.
Table 2: Anticancer Activity in Different Cell Lines
Q & A
Q. How to correlate in vitro enzyme inhibition with in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
